molecular formula C11H20FNO4S B6185264 tert-butyl (3R)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate CAS No. 2348334-68-7

tert-butyl (3R)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate

Cat. No. B6185264
CAS RN: 2348334-68-7
M. Wt: 281.3
InChI Key:
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Description

Tert-butyl (3R)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate is an organic compound that is widely used in synthetic organic chemistry. It is a colorless solid that is insoluble in water and is often used as a reagent in organic syntheses. It has a wide range of applications in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and specialty chemicals. The compound has several unique properties that make it an attractive choice for organic synthesis.

Scientific Research Applications

Tert-butyl (tert-butyl (3R)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and specialty chemicals. It has also been used as a reagent in organic syntheses, as well as in the synthesis of other organic compounds. Additionally, it has been used in the synthesis of peptides, peptidomimetics, and other small molecules.

Mechanism of Action

Tert-butyl (tert-butyl (3R)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate is a reagent that is used in a variety of synthetic organic reactions. The compound acts as a nucleophile, allowing it to react with electrophiles, such as carbonyl compounds. The reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. This reaction leads to the formation of a new carbon-carbon bond, which is the basis for the synthesis of many organic compounds.
Biochemical and Physiological Effects
Tert-butyl (tert-butyl (3R)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate is an organic compound that is used in the synthesis of various organic compounds. The compound is not known to have any direct biochemical or physiological effects on humans or other organisms. However, the compounds that are synthesized using tert-butyl (tert-butyl (3R)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate may have biochemical or physiological effects depending on their structure and function.

Advantages and Limitations for Lab Experiments

Tert-butyl (tert-butyl (3R)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate is a versatile reagent that can be used in a variety of synthetic organic reactions. The compound is relatively stable, and can be stored for long periods of time without degradation. Additionally, the compound is insoluble in water, which makes it easy to work with in the laboratory. One limitation of the compound is that it is relatively expensive, which may limit its use in certain applications.

Future Directions

The use of tert-butyl (tert-butyl (3R)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate in synthetic organic chemistry is likely to continue to increase as researchers explore new applications for the compound. One potential future direction for the compound is the development of new catalysts for organic reactions. Additionally, the compound could be used in the synthesis of new pharmaceuticals, agrochemicals, and specialty chemicals. Finally, the compound could be used to develop new peptides, peptidomimetics, and other small molecules.

Synthesis Methods

Tert-butyl (tert-butyl (3R)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate can be synthesized from the reaction of tert-butyl alcohol and fluorosulfonyl methyl piperidine. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is typically performed at temperatures between 0 and 100 °C. The reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. The product of the reaction is a colorless solid that is insoluble in water.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (3R)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate involves the reaction of tert-butyl (3R)-3-aminopiperidine-1-carboxylate with fluorosulfonyl chloride in the presence of a base.", "Starting Materials": [ "tert-butyl (3R)-3-aminopiperidine-1-carboxylate", "fluorosulfonyl chloride", "base (such as triethylamine or pyridine)", "solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Add the tert-butyl (3R)-3-aminopiperidine-1-carboxylate to a solution of the base in the solvent.", "Slowly add the fluorosulfonyl chloride to the reaction mixture while stirring.", "Allow the reaction to proceed at room temperature for several hours.", "Quench the reaction by adding water and extracting the product with an organic solvent.", "Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to obtain the desired product." ] }

CAS RN

2348334-68-7

Product Name

tert-butyl (3R)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate

Molecular Formula

C11H20FNO4S

Molecular Weight

281.3

Purity

95

Origin of Product

United States

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